molecular formula C10H7N2O4S+ B14298808 2-Hydroxy-3-sulfonaphthalene-1-diazonium CAS No. 113515-65-4

2-Hydroxy-3-sulfonaphthalene-1-diazonium

Cat. No.: B14298808
CAS No.: 113515-65-4
M. Wt: 251.24 g/mol
InChI Key: IGQIQZVLHNNUBU-UHFFFAOYSA-O
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Description

2-Hydroxy-3-sulfonaphthalene-1-diazonium is a diazonium derivative of naphthalene featuring hydroxyl (-OH) and sulfonate (-SO₃⁻) substituents at positions 2 and 3, respectively, with a diazonium (-N₂⁺) group at position 1. This compound is primarily utilized in synthetic organic chemistry as an intermediate for azo dye synthesis and coupling reactions due to its electrophilic diazonium group. Its reactivity is influenced by the electron-withdrawing sulfonate group and the electron-donating hydroxyl group, creating a balance that stabilizes the diazonium ion while enabling selective reactions .

Properties

CAS No.

113515-65-4

Molecular Formula

C10H7N2O4S+

Molecular Weight

251.24 g/mol

IUPAC Name

2-hydroxy-3-sulfonaphthalene-1-diazonium

InChI

InChI=1S/C10H6N2O4S/c11-12-9-7-4-2-1-3-6(7)5-8(10(9)13)17(14,15)16/h1-5H,(H-,13,14,15,16)/p+1

InChI Key

IGQIQZVLHNNUBU-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2[N+]#N)O)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-sulfonaphthalene-1-diazonium typically involves the diazotization of 2-hydroxy-3-sulfonaphthylamine. The process begins with the sulfonation of 2-hydroxynaphthalene to introduce the sulfonyl group. This is followed by the nitration and subsequent reduction of the nitro group to form the corresponding amine. Finally, the amine undergoes diazotization using nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to yield the diazonium salt .

Industrial Production Methods

In industrial settings, the production of diazonium salts like 2-Hydroxy-3-sulfonaphthalene-1-diazonium is carried out in large-scale reactors with precise control over temperature and pH. The process involves continuous addition of reagents and efficient removal of by-products to ensure high yield and purity. The use of automated systems and advanced monitoring techniques enhances the efficiency and safety of the production process .

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-sulfonaphthalene-1-diazonium primarily involves its diazonium group. The diazonium group is highly reactive and can undergo substitution reactions with various nucleophiles. The formation of azo compounds through coupling reactions involves the electrophilic attack of the diazonium ion on the nucleophilic aromatic ring of phenols or amines . The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.

Comparison with Similar Compounds

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate

Structure : This compound (CAS 842-18-2) has hydroxyl and sulfonate groups at positions 7, 1, and 3 of the naphthalene backbone but lacks a diazonium group.
Reactivity and Applications :

  • The dual sulfonate groups enhance water solubility, making it suitable for industrial applications such as dye intermediates or surfactants.
Property 2-Hydroxy-3-sulfonaphthalene-1-diazonium Dipotassium 7-hydroxynaphthalene-1,3-disulphonate
Functional Groups -OH, -SO₃⁻, -N₂⁺ -OH, -SO₃⁻ (two sulfonate groups)
Solubility Moderate in polar solvents High (due to disulfonate and dipotassium salt)
Primary Use Azo dye synthesis R&D, industrial surfactants

Naphthalen-1-ol Derivatives

Several naphthalen-1-ol derivatives (e.g., 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol, CAS unspecified) share structural similarities but differ in substitution patterns and functional groups . Key Differences:

  • Substituent Position : The hydroxyl group in these derivatives is at position 1, compared to position 2 in 2-Hydroxy-3-sulfonaphthalene-1-diazonium.
  • Reactivity: Naphthalen-1-ol derivatives often serve as intermediates in pharmaceutical synthesis (e.g., drospirenone-related compounds), whereas the diazonium derivative is tailored for electrophilic aromatic substitution.

Reactivity and Stability Trends

  • Diazonium Stability : The sulfonate group in 2-Hydroxy-3-sulfonaphthalene-1-diazonium stabilizes the diazonium ion via resonance, extending its half-life compared to simpler diazonium salts (e.g., benzene diazonium chloride).
  • pH Sensitivity : The hydroxyl group deprotonates under basic conditions, increasing electron density at position 2 and reducing diazonium stability. This contrasts with purely sulfonated naphthalenes, which remain stable across a broader pH range .

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